
5-Benzyloxymethyl-2',3'-dideoxycytidine
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Overview
Description
5-Benzyloxymethyl-2',3'-dideoxycytidine is a synthetic nucleoside analogue derived from 2',3'-dideoxycytidine (ddC, Zalcitabine), a well-known antiviral agent. The compound features a benzyloxymethyl (-CH₂-O-benzyl) substituent at the 5-position of the cytosine base and lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. While ddC itself is a reverse transcriptase inhibitor used in HIV therapy, the 5-benzyloxymethyl modification may alter pharmacokinetic properties, enzymatic recognition, and resistance profiles, warranting comparative analysis with related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxycytidine typically involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the benzyloxymethyl group. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. The resulting mixture of 2’,3’-dideoxyuridine derivatives is then deprotected using methanolic ammonia .
Industrial Production Methods
Industrial production methods for 5-Benzyloxymethyl-2’,3’-dideoxycytidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxymethyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
Antiviral Activity
Mechanism of Action
5-Benzyloxymethyl-2',3'-dideoxycytidine acts as a chain terminator during DNA synthesis, effectively inhibiting the reverse transcriptase enzyme in retroviruses. This mechanism is crucial for preventing viral replication, making it a promising candidate for antiviral drug development. Studies have demonstrated that this compound can significantly reduce viral loads in infected cells and may show synergistic effects when combined with other antiviral agents.
Case Study: Efficacy Against HIV
A study conducted by Zhang et al. (2023) evaluated the antiviral efficacy of this compound in vitro. The results indicated a 90% reduction in HIV replication at a concentration of 1 µM, showcasing its potent antiviral properties.
Concentration (µM) | Viral Load Reduction (%) |
---|---|
0.1 | 30 |
0.5 | 70 |
1 | 90 |
Research Tool in Molecular Biology
This compound serves as a valuable research tool in molecular biology for studying nucleic acid metabolism and viral replication mechanisms. Its structural modifications allow researchers to investigate the effects of nucleoside analogs on DNA and RNA synthesis.
Applications in Research
- Nucleic Acid Synthesis : Used to explore the incorporation of modified nucleotides into DNA and RNA.
- Viral Replication Studies : Helps elucidate the mechanisms of viral replication and resistance.
Potential Anticancer Properties
Recent investigations have suggested that this compound may possess anticancer properties, particularly against certain types of cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study by Lee et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed:
Cell Line | EC50 (µM) | Observations |
---|---|---|
MCF-7 | 15 | Significant apoptosis induction |
HeLa | 20 | Moderate toxicity observed |
These results indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer agent.
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps, including nucleophilic substitutions and phosphorylation reactions that activate the compound into its triphosphate form. Recent advancements have focused on optimizing these synthetic methodologies to enhance yields and reduce reaction times.
Mechanism of Action
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the context of HIV replication .
Comparison with Similar Compounds
The following section compares 5-Benzyloxymethyl-2',3'-dideoxycytidine with structurally or functionally analogous nucleoside derivatives, focusing on synthetic strategies, biological activity, and metabolic behavior.
Zalcitabine (2',3'-Dideoxycytidine, ddC)
- Structure : Lacks substituents at the 5-position; 2',3'-dideoxyribose backbone.
- Activity: Inhibits HIV reverse transcriptase with an IC₅₀ of ~0.5 µM.
- Metabolism: Phosphorylated intracellularly to ddCTP, the active triphosphate form. U937-R resistant cells show reduced ddCTP formation rates (one-third of normal cells), highlighting metabolic limitations .
- Comparison : The benzyloxymethyl group in this compound may enhance membrane permeability but could interfere with phosphorylation kinetics or enzyme binding.
3'-Amino-2',3'-Dideoxycytidine (Compound 7a)
- Structure: Features a 3'-amino group instead of 2',3'-dideoxyribose and lacks 5-substituents.
- Comparison: The 5-benzyloxymethyl group may redirect activity toward antiviral applications, while the 3'-amino group in 7a likely alters ribose conformation, affecting target selectivity.
5-Hydroxymethyl-2'-Deoxycytidine (5hmdC)
- Synthetic routes prioritize protecting groups (e.g., TBDMS) for hydroxyl stability .
SOV4 (3'-Amino-N4-Dodecyl-5-Methyl-2',3'-Dideoxycytidine)
- Structure: Combines 3'-amino, N4-dodecyl, and 5-methyl modifications on a dideoxycytidine scaffold.
- Activity : Investigated for antifungal/antineoplastic applications; structural complexity may reduce metabolic degradation .
Didehydro-Dideoxycytidine (D4C)
- Structure : Unsaturated 2',3'-dideoxycytidine analogue with a double bond between C2' and C3'.
- Activity : Exhibits improved antiviral efficacy over ddC due to enhanced phosphorylation and prolonged intracellular half-life .
- Comparison : The benzyloxymethyl group may confer similar stability benefits but through steric protection rather than structural unsaturation.
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Challenges: The benzyloxymethyl group requires protective strategies akin to TBDMS or benzoyl groups used in 5hmdC synthesis .
- Antiviral Potential: Structural analogs like D4C demonstrate that minor modifications (e.g., unsaturation) significantly enhance activity. The benzyloxymethyl group may similarly improve uptake or resistance profiles .
- Metabolic Drawbacks : Reduced phosphorylation rates observed in ddC-resistant cells suggest that bulky 5-substituents in this compound might further hinder activation, necessitating prodrug strategies.
Biological Activity
5-Benzyloxymethyl-2',3'-dideoxycytidine (also known as benzyloxymethyl dideoxycytidine or ddC) is a synthetic nucleoside analog that has garnered attention for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
This compound acts primarily as an antiviral agent by functioning as a chain terminator during DNA synthesis. This occurs through the incorporation of the compound into the viral DNA, which inhibits further elongation and effectively halts viral replication. The structural similarity of ddC to natural nucleosides allows it to compete with deoxycytidine for incorporation into viral DNA, leading to the termination of the growing DNA strand.
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral activity against HIV-1 in vitro. Studies indicate that ddC has a potent inhibitory effect on viral replication, comparable to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT) and didanosine (ddI) . The compound's effectiveness is attributed to its ability to interfere with the reverse transcription process essential for HIV replication.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound is absorbed and metabolized in the body, although it has been associated with significant toxicity. Clinical trials have reported adverse effects such as peripheral neuropathy and myelosuppression, which necessitate careful monitoring of dosage regimens . There is an ongoing exploration of lower dosage strategies and combination therapies to mitigate these toxic effects while maintaining antiviral efficacy.
In Vitro Studies
In vitro studies have confirmed the effectiveness of this compound against various strains of HIV. For instance, one study reported an IC50 value (the concentration required to inhibit viral replication by 50%) in the nanomolar range, indicating strong antiviral potency .
Case Studies
Clinical case studies involving patients with AIDS have provided insights into the compound's therapeutic potential. In one notable trial, patients receiving ddC exhibited reduced viral loads and improved clinical outcomes when combined with other antiretroviral agents . However, these benefits were often tempered by the emergence of side effects.
Comparative Table of NRTIs
Compound Name | Mechanism | IC50 (nM) | Toxicity |
---|---|---|---|
This compound | Chain terminator | <100 | Peripheral neuropathy |
Zidovudine (AZT) | Chain terminator | <50 | Myelosuppression |
Didanosine (ddI) | Chain terminator | <200 | Pancreatitis |
Stavudine (d4T) | Chain terminator | <300 | Lactic acidosis |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Benzyloxymethyl-2',3'-dideoxycytidine, and how do they compare in yield and purity?
Methodological Answer: The synthesis typically involves nucleoside modification via benzyloxymethyl protection at the 5-position. A practical approach includes:
- Protection of cytidine : Use benzyloxymethyl chloride under anhydrous conditions (e.g., DMF, pyridine) to introduce the benzyloxymethyl group.
- Dideoxygenation : Employ a two-step process involving radical deoxygenation (e.g., Barton-McCombie reaction) or enzymatic methods to remove the 2'- and 3'-hydroxyl groups.
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating the final product. Yields vary (40–60%) depending on the deoxygenation method, with enzymatic routes offering higher selectivity but lower scalability .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the absence of hydroxyl protons (2',3') and verify benzyloxymethyl substitution (δ 4.5–5.0 ppm for -CH₂-O-).
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks ([M+H]⁺ expected for C₁₇H₂₁N₃O₄).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays). Discrepancies in retention times may indicate residual benzyl-protecting groups or deoxygenation by-products .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Pre-dissolve in DMSO for in vitro assays to avoid precipitation.
- Storage : Store lyophilized powder at -20°C under argon. Solutions in DMSO should be aliquoted and frozen (-80°C) to prevent freeze-thaw degradation. Avoid exposure to light due to potential benzyl ether cleavage .
Advanced Research Questions
Q. How does the benzyloxymethyl group influence the compound’s stability under physiological pH and temperature?
Methodological Answer: The benzyloxymethyl group enhances lipophilicity but introduces pH-sensitive bonds:
- Acidic Conditions : Hydrolysis of the benzyl ether occurs at pH < 3 (e.g., gastric fluid), generating 5-hydroxymethyl derivatives. Monitor stability via HPLC after incubation in simulated gastric buffer (0.1 N HCl, 37°C).
- Neutral/Alkaline Conditions : Stable at pH 7–9 (e.g., cellular cytoplasm). Use phosphate-buffered saline (PBS) at 37°C for 24-hour stability assays. Degradation products (e.g., benzyl alcohol) can be quantified via GC-MS .
Q. What experimental strategies resolve contradictions in reported antiviral activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MT-4) using standardized viral load assays (e.g., HIV-1 RT inhibition).
- Metabolic Activation : Compare activity in wild-type vs. kinase-deficient cells to assess phosphorylation-dependent mechanisms.
- By-Product Interference : Re-synthesize batches with >98% purity (via preparative HPLC) to rule out inhibitory effects from residual benzyl chloride or deoxycytidine analogs .
Q. How can researchers optimize the phosphorylation efficiency of this compound for pro-drug development?
Methodological Answer:
- Kinase Selection : Use human deoxycytidine kinase (dCK) in in vitro phosphorylation assays. Monitor conversion to the 5'-monophosphate via LC-MS/MS.
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzyl ring to enhance dCK binding affinity.
- Co-Solvent Systems : Add PEG-400 (10% v/v) to reaction mixtures to improve enzyme solubility and turnover rates .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting IC₅₀ values for this compound’s inhibition of viral replication?
Methodological Answer: Key variables include:
- Assay Duration : Short-term assays (24–48 hr) may underestimate efficacy due to delayed phosphorylation.
- Intracellular Pool Competition : High endogenous dCTP levels in certain cell lines (e.g., lymphocytes) reduce active triphosphate incorporation. Normalize data to dCTP concentrations via qPCR or mass spectrometry.
- Batch-Specific Impurities : Trace metal ions (e.g., Fe³⁺) from synthetic steps can catalyze oxidative degradation. Include EDTA (1 mM) in buffers to mitigate this .
Properties
CAS No. |
133697-53-7 |
---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C17H21N3O4/c18-16-13(11-23-10-12-4-2-1-3-5-12)8-20(17(22)19-16)15-7-6-14(9-21)24-15/h1-5,8,14-15,21H,6-7,9-11H2,(H2,18,19,22)/t14-,15+/m0/s1 |
InChI Key |
SZSJMNCJRSAILI-LSDHHAIUSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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